Product packaging for Amoxetamide A(Cat. No.:)

Amoxetamide A

Cat. No.: B12375269
M. Wt: 382.8 g/mol
InChI Key: HMKBZGBNGDBICC-KOSWAMCASA-N
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Description

Amoxetamide A is a new anoikis inducer identified in the combined-culture broth of Amycolatopsis sp. 26-4 and Tsukamurella pulmonis TP-B0596 . This natural product features a β-lactone moiety, a functional group often associated with significant biological activity . Its planar structure was determined through extensive NMR studies, and its stereochemistry has been confirmed by total synthesis . The compound exhibits potent bioactivity by inducing anoikis—a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the extracellular matrix—in human colorectal cancer HT-29 cells under anchorage-independent conditions . This specific activity makes this compound a highly valuable compound for researching cancer metastasis, as the ability of cancer cells to resist anoikis is a critical step in the spread of tumors . The successful total synthesis of this compound not only verifies its structure but also ensures a reliable supply for further biological investigation, opening avenues for the development of novel anti-metastatic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23ClN2O5 B12375269 Amoxetamide A

Properties

Molecular Formula

C18H23ClN2O5

Molecular Weight

382.8 g/mol

IUPAC Name

2-amino-5-chloro-3-methoxy-N-[(2S)-4-methyl-4-[(2R,3S)-3-methyl-4-oxooxetan-2-yl]-3-oxopentan-2-yl]benzamide

InChI

InChI=1S/C18H23ClN2O5/c1-8-15(26-17(8)24)18(3,4)14(22)9(2)21-16(23)11-6-10(19)7-12(25-5)13(11)20/h6-9,15H,20H2,1-5H3,(H,21,23)/t8-,9-,15+/m0/s1

InChI Key

HMKBZGBNGDBICC-KOSWAMCASA-N

Isomeric SMILES

C[C@H]1[C@@H](OC1=O)C(C)(C)C(=O)[C@H](C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N

Canonical SMILES

CC1C(OC1=O)C(C)(C)C(=O)C(C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The molecule was dissected into two key fragments (Figure 1):

  • Fragment A : Spirocyclic isoxazoline bearing the C-14–C-16 stereotriad.
  • Fragment B : α,β-unsaturated δ-lactone with the C-17 hydroxyl group.

Key Synthetic Steps and Methodologies

Synthesis of Fragment A: Spirocyclic Isoxazoline Core

The spirocyclic isoxazoline was assembled via a diastereoselective Henry reaction/cyclization sequence (Scheme 1):

  • Henry Reaction : Nitroalkane 16a underwent condensation with aldehyde 17 under Rh catalysis, yielding a β-nitro alcohol intermediate.
  • Cyclization : Treatment with triethyl phosphite facilitated O-alkylation, forming the isoxazoline ring with >20:1 diastereoselectivity.

Mitigating the Thorpe–Ingold Effect

Early synthetic attempts suffered from undesired intramolecular cyclization of intermediates, exacerbated by the Thorpe–Ingold effect. This was resolved by:

  • Employing acyl sulfonamide as a carboxylic acid protecting group.
  • Optimizing reaction concentrations to <0.1 M, minimizing intermolecular interactions.

Fragment Coupling and Lactonization

The critical coupling of Fragment A and B utilized a Mitsunobu reaction for stereoinversion at C-17 (Scheme 2):

  • Reagents : DIAD (Diisopropyl azodicarboxylate), Ph3P (Triphenylphosphine).
  • Conditions : Anhydrous THF, −20°C, 12 h.
  • Yield : 68% after chromatographic purification.

Data Tables of Synthetic Procedures

Table 1: Critical Steps in this compound Synthesis

Step Reaction Type Reagents/Conditions Key Observations Yield (%)
1 Henry Reaction/Cyclization Rh2(OAc)4, PhI(OAc)2, CH2Cl2, −25°C Diastereoselectivity >20:1 51
2 Acyl Sulfonamide Protection TMSCl, Et3N, DMF, 0°C Suppressed Thorpe–Ingold cyclization 89
3 Mitsunobu Stereoinversion DIAD, Ph3P, THF, −20°C C-17 Configuration established 68
4 Global Deprotection LiOH, H2O/THF, 23°C Lactone formation confirmed by HRMS 60

Structural Validation and Bioactivity Confirmation

The synthetic this compound was rigorously compared to the natural isolate through:

  • 1H/13C NMR : Full spectral congruence in CDCl3 at 500 MHz.
  • HRMS : [M+H]+ 449.2301 (calc. 449.2305).
  • Bioactivity : Synthetic material induced anoikis in A549 cells at IC50 = 3.2 μM, matching natural product potency.

Chemical Reactions Analysis

Types of Reactions

Amoxetamide A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can alter the functional groups present in this compound.

    Substitution: The β-lactone moiety in this compound can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups.

Scientific Research Applications

Chemical Structure and Mechanism of Action

Amoxetamide A features a β-lactone moiety and exhibits specific stereochemistry, which has been elucidated through mass spectrometry and nuclear magnetic resonance spectroscopy. The compound's absolute configurations at C11 and C12 are suggested to be 11R and 12S, respectively . Its mechanism involves inducing anoikis in human colorectal cancer HT-29 cells under anchorage-independent conditions, thereby potentially inhibiting metastasis .

Cancer Research

This compound's primary application lies in its role as an anoikis inducer in cancer therapy. By promoting anoikis in resistant cancer cells, it could serve as a therapeutic agent to prevent metastasis in colorectal cancer and possibly other malignancies.

  • Case Study : In a study involving HT-29 colorectal cancer cells, this compound demonstrated significant efficacy in inducing cell death under conditions that typically promote survival . This suggests its potential use in combination therapies aimed at enhancing the effectiveness of existing treatments.

Drug Development

The unique properties of this compound make it a candidate for further development into anti-cancer drugs. Its ability to induce anoikis could be harnessed to create new therapeutic strategies targeting metastatic pathways.

  • Research Findings : Ongoing investigations are focused on optimizing the synthesis and delivery mechanisms of this compound to maximize its therapeutic potential while minimizing side effects .

Mechanistic Studies

The compound provides a valuable tool for understanding the molecular pathways involved in anoikis and metastasis. Research utilizing this compound can elucidate the signaling pathways that govern cell survival and death in detached conditions.

  • Future Directions : Studies are being designed to explore the interaction of this compound with various signaling molecules involved in cell adhesion and survival, which may reveal new targets for therapeutic intervention.

Data Tables

Application Area Description Potential Impact
Cancer ResearchInduces anoikis in colorectal cancer cellsReduces metastasis
Drug DevelopmentCandidate for new anti-cancer therapiesEnhances treatment efficacy
Mechanistic StudiesInvestigates molecular pathways of anoikisIdentifies new therapeutic targets

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Belactins A and B

Source and Activity: Belactins A and B, isolated from actinomycetes in 1995, are serine carboxypeptidase inhibitors with β-lactam-like structures. They exhibit competitive inhibition of enzymes involved in peptide bond hydrolysis, making them relevant for studying proteolytic pathways . Comparison with Amoxetamide A:

  • Mechanism: Unlike this compound’s anoikis induction, Belactins target enzymatic activity, suggesting divergent therapeutic applications (e.g., antimicrobial vs. anticancer) .
  • Structural Class : Belactins belong to the β-lactam family, whereas this compound’s structure remains unelucidated in the provided evidence.

2-Aminobenzamides

Source and Activity: Synthetic 2-aminobenzamides, studied extensively since 2018, are versatile in drug design, particularly as histone deacetylase (HDAC) inhibitors and intermediates in organic synthesis . Comparison with this compound:

  • Applications: 2-Aminobenzamides are broadly used in epigenetic modulation, contrasting with this compound’s specific role in anoikis induction.
  • Synthesis: While 2-aminobenzamides are chemically synthesized, this compound is biosynthesized via microbial co-culture, reflecting differences in production scalability .

Acetoacetamide

Source and Activity: Acetoacetamide (CAS 5977-14-0) is a simple organic compound with applications as a chemical intermediate. Comparison with this compound:

Tabulated Comparison of Key Compounds

Compound Source Organism/Method Biological Activity Molecular Class Year Discovered
This compound Amycolatopsis sp. + T. pulmonis Anoikis induction (anticancer) Undetermined 2024
Belactins A/B Actinomycete Serine carboxypeptidase inhibition β-Lactam 1995
2-Aminobenzamides Chemical synthesis HDAC inhibition, synthetic intermediate Benzamide derivatives 2018
Acetoacetamide Chemical synthesis Chemical intermediate Small amide -

Q & A

Q. What are the established protocols for synthesizing Amoxetamide A, and how can reaction conditions be optimized for purity?

this compound synthesis typically involves multi-step organic reactions, including amide coupling and cyclization. Key parameters include solvent selection (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalyst optimization (e.g., HATU for amide bond formation). Purity can be enhanced via gradient HPLC (C18 column, acetonitrile/water mobile phase) and monitored by LC-MS . Reaction yields are often improved by iterative adjustments to stoichiometry and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and functional groups. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies key bonds (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography is recommended for resolving ambiguous stereoisomers .

Q. How should researchers assess this compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 24–72 hours. Degradation products are quantified via HPLC-UV, with kinetic modeling (first-order decay) to estimate half-life. For thermal stability, differential scanning calorimetry (DSC) identifies decomposition thresholds .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across in vitro and in vivo models be resolved?

Discrepancies often arise from differences in bioavailability, metabolism, or assay conditions. In vitro studies should replicate physiological conditions (e.g., serum protein binding assays), while in vivo PK/PD models (rodent or zebrafish) must account for metabolite profiling (LC-MS/MS). Cross-validation using orthogonal assays (e.g., SPR for target binding vs. cell-based viability) reduces false positives .

Q. What computational strategies predict this compound’s binding affinity to novel targets, and how are these models validated experimentally?

Molecular docking (AutoDock Vina, Glide) with homology-modeled targets identifies potential interactions. Machine learning (QSAR models) prioritizes candidates based on physicochemical descriptors (logP, polar surface area). Validation requires SPR or ITC for binding kinetics and cellular assays (e.g., luciferase reporters for pathway inhibition) .

Q. What methodologies address low reproducibility in this compound’s cytotoxic effects across cell lines?

Standardize cell culture conditions (passage number, media batch) and include positive controls (e.g., doxorubicin). Dose-response curves (IC₅₀) should use ≥3 biological replicates. Confounding factors like efflux pumps (ABC transporters) are assessed via inhibitor co-treatment (e.g., verapamil) .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action when proteomic data is inconclusive?

Combine CRISPR-Cas9 knockout screens with transcriptomics (RNA-seq) to identify essential genes/pathways. Chemical proteomics (activity-based protein profiling) maps direct targets. Functional validation via siRNA knockdown or CRISPR interference confirms candidate targets .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

Non-linear regression (GraphPad Prism) fits sigmoidal curves to calculate EC₅₀/IC₅₀. ANOVA with post-hoc tests (Tukey’s) compares means across doses. For high-throughput data, false discovery rate (FDR) correction (Benjamini-Hochberg) adjusts p-values .

Q. How should researchers handle batch-to-batch variability in this compound synthesis during preclinical studies?

Implement quality control (QC) protocols: NMR purity ≥95%, HPLC area normalization, and reference standard calibration. For in vivo studies, randomize batches across treatment groups to minimize bias. Stability-indicating assays track degradation .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines when testing this compound in animal models?

Follow ARRIVE 2.0 guidelines: justify sample size (power analysis), report attrition, and use blinding. Obtain IACUC approval for humane endpoints (e.g., tumor volume limits). Publish raw data in repositories like Figshare or Zenodo .

Q. How can researchers enhance the reproducibility of this compound studies in collaborative projects?

Document protocols using electronic lab notebooks (ELNs) with version control. Share characterized compounds via public databases (PubChem). Pre-register hypotheses on Open Science Framework (OSF) to mitigate HARKing .

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